molecular formula C18H17F3N2O2 B7551841 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B7551841
M. Wt: 350.3 g/mol
InChI Key: GHIGQKRZNUXXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TPA023, is a selective agonist of the GABAA receptor subtype containing α2, α3, and α5 subunits. It has been studied for its potential use in treating anxiety, depression, and other neurological disorders.

Mechanism of Action

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide selectively binds to the GABAA receptor subtype containing α2, α3, and α5 subunits, which are predominantly expressed in the hippocampus and other brain regions involved in anxiety and depression. Activation of these receptors by 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide leads to an increase in inhibitory neurotransmission, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In human clinical trials, 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been well-tolerated and has shown promising results in treating anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the GABAA receptor subtype containing α2, α3, and α5 subunits. This allows for more specific targeting of these receptors, which are involved in anxiety and depression. However, one limitation of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential for off-target effects, as it may also bind to other GABAA receptor subtypes.

Future Directions

There are several future directions for research on 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is the development of more selective agonists for the GABAA receptor subtype containing α2, α3, and α5 subunits, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide and its potential for clinical use.

Synthesis Methods

The synthesis of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-(trifluoromethyl)aniline with 2-(2-bromoacetyl)phenol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with N-(4-aminophenyl)acetamide in the presence of potassium carbonate.

Scientific Research Applications

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied in human clinical trials. 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use in treating other neurological disorders, such as epilepsy and schizophrenia.

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)22-17(24)12-23-9-10-25-16-4-2-1-3-13(16)11-23/h1-8H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGQKRZNUXXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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